molecular formula C7H12N2O3 B3058176 1-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione CAS No. 88280-55-1

1-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B3058176
CAS No.: 88280-55-1
M. Wt: 172.18 g/mol
InChI Key: PAYGMTHUILNIJW-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine derivatives This compound is characterized by its unique structure, which includes a hydroxyethyl group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyethylamine with 5,5-dimethylhydantoin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. The process ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The imidazolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazolidine derivatives.

Scientific Research Applications

1-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The imidazolidine ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to participate in various biochemical processes.

Comparison with Similar Compounds

    Imidazolidine-2,4-dione: Lacks the hydroxyethyl group, making it less versatile in certain reactions.

    5,5-Dimethylhydantoin: Similar structure but without the hydroxyethyl group, limiting its applications.

    2-Hydroxyethylhydantoin: Contains the hydroxyethyl group but lacks the dimethyl substitution on the imidazolidine ring.

Uniqueness: 1-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione stands out due to the presence of both the hydroxyethyl group and the dimethyl substitution on the imidazolidine ring. This unique combination enhances its reactivity and broadens its range of applications in various fields.

Properties

IUPAC Name

1-(2-hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-7(2)5(11)8-6(12)9(7)3-4-10/h10H,3-4H2,1-2H3,(H,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYGMTHUILNIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576265
Record name 1-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88280-55-1
Record name 1-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thus, to make the non-methylolated hydantoin fatty acid ester, or MHEDMH ester (Ia), 5,5-dimethylhydantoin, or DMH (ii) [C5H8O2N2 =128 mol. wt.], is reacted with ethylene oxide in a first step per reaction scheme (1a), e.g. in the presence of a catalyst such as sodium hydroxide, to form monohydroxyethyl dimethylhydantoin, or 1-(2-hydroxyethyl)-5,5-dimethylhydantoin [i.e., 1-(2-hydroxyethyl)-5,5-dimethyl-1,3-diazacyclopentane-2,4-dione], or MHEDMH (vi) [C7H12O3N2 =172 mol. wt⟧
[Compound]
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methylolated hydantoin fatty acid ester
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ester
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[Compound]
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( ii )
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128 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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